TAMRA-PEG3-Alkyne

Bioimaging Photostability Time-lapse microscopy

Researchers performing CuAAC labeling of azide-modified biomolecules often encounter solubility limits and steric interference with conventional TAMRA-alkyne probes. TAMRA-PEG3-Alkyne resolves these issues through a PEG3 spacer engineered for aqueous compatibility and minimal dye-biomolecule interaction. • Enhanced solubility vs. non-PEGylated TAMRA-alkynes; ≥95% HPLC purity. • pH-insensitive fluorescence (pH 4-9); λex/λem 547/573 nm, compatible with 543/546 nm laser lines. • Ambient shipping; global delivery available.

Molecular Formula C35H41N3O7
Molecular Weight 615.7 g/mol
Cat. No. B12366866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAMRA-PEG3-Alkyne
Molecular FormulaC35H41N3O7
Molecular Weight615.7 g/mol
Structural Identifiers
SMILESCC(=O)NCCOCCOCCOCC#C.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-]
InChIInChI=1S/C24H22N2O3.C11H19NO4/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-3-5-14-7-9-16-10-8-15-6-4-12-11(2)13/h5-14H,1-4H3;1H,4-10H2,2H3,(H,12,13)
InChIKeyFBWLTTPCIBDGIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAMRA-PEG3-Alkyne Procurement Overview


TAMRA-PEG3-Alkyne is a fluorescent probe comprising a tetramethylrhodamine (TAMRA) core, a polyethylene glycol (PEG3) spacer, and a terminal alkyne reactive group . This structure is designed for bioorthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely adopted 'click chemistry' method . The incorporation of the PEG3 spacer is a key feature, intended to enhance aqueous solubility and minimize steric hindrance during biomolecule labeling compared to non-PEGylated analogs . It is typically supplied as a solid, with a molecular weight of 599.67 g/mol, an excitation maximum near 547 nm, and an emission maximum around 573 nm, making it compatible with common laser lines (e.g., 543 nm, 546 nm) and fluorescence microscopy filters .

TAMRA-PEG3-Alkyne Substitution Risks


Substituting TAMRA-PEG3-Alkyne with a seemingly similar alternative, such as a non-PEGylated TAMRA-alkyne, a TAMRA-PEG4-Alkyne, or a TAMRA-DBCO variant, is not a straightforward functional exchange. The choice of spacer, linker, and reactive group fundamentally dictates experimental outcomes. The PEG3 spacer is specifically engineered to balance hydrophilicity and conjugation efficiency, while its absence can lead to solubility issues and increased dye-biomolecule interactions that skew results . The alkyne handle necessitates the use of CuAAC chemistry, which, in contrast to the copper-free DBCO approach, is not compatible with live-cell applications but offers a smaller, less perturbative labeling group . Furthermore, the use of mixed 5/6-isomers versus a single isomer directly impacts the resolution in downstream purification steps . The evidence presented below provides a quantitative, comparator-based rationale for selecting TAMRA-PEG3-Alkyne for specific applications.

TAMRA-PEG3-Alkyne Performance Evidence


Photostability vs. Cy3B for Extended Imaging

The TAMRA fluorophore core demonstrates significantly higher resistance to photobleaching compared to the Cy3B derivative, a common alternative for the same spectral channel. This is a critical performance parameter for time-lapse imaging and quantitative fluorescence microscopy. A study directly comparing the photophysical properties of 5-TAMRA and Cy3B found that while 5-TAMRA has a lower quantum yield (37-39% vs. ~57%), its photostability is considerably higher [1]. This difference is attributed to the inherent structural stability of the rhodamine core.

Bioimaging Photostability Time-lapse microscopy

pH Insensitivity: Rhodamine Dyes vs. FAM

The fluorescence of TAMRA-PEG3-Alkyne conjugates exhibits a key advantage over fluorescein-based dyes (e.g., FAM) in terms of pH insensitivity. While FAM fluorescence is highly pH-dependent, particularly in the physiological range, the fluorescence of acetylene-tetramethylrhodamine conjugates is pH insensitive between 4 and 9 [1]. This stability is a general characteristic of rhodamine-based probes and is critical for experiments where pH can vary or is not precisely controlled.

pH sensitivity Fluorescence stability Bioconjugation

PEG3 Spacer: Solubility and Proximity Balance

The PEG3 spacer of TAMRA-PEG3-Alkyne represents a deliberate design choice that balances increased solubility with minimal interference in molecular interactions. Vendor technical documentation confirms that the PEG3 spacer is intended to minimize the interaction between the dye and the biomolecule to be labeled and enhance water solubility compared to non-PEGylated TAMRA dyes [1]. While a longer PEG4 spacer (as in TAMRA-PEG4-Alkyne [2]) would provide even greater separation and hydrophilicity, it also increases the overall size and linker length, which can be a disadvantage in proximity-based assays like FRET. Conversely, a non-PEGylated TAMRA-alkyne offers no such solubility or steric hindrance benefits [1].

Spacer length PEGylation FRET Solubility

Isomeric Purity Impact on HPLC Resolution

TAMRA-PEG3-Alkyne is typically supplied as a mixture of 5- and 6-isomers. This is a critical procurement consideration. Peptides and nucleotides labeled with a single TAMRA isomer generally provide better resolution in high-performance liquid chromatography (HPLC) purification compared to those labeled with a mixed-isomer product . The mixed isomers can cause peak broadening or splitting, complicating purification and analytical characterization. Therefore, for applications where a purified, homogeneous conjugate is essential, a single-isomer TAMRA alkyne (e.g., 5-TAMRA alkyne) would be the preferred choice over the 5/6-mixture offered by TAMRA-PEG3-Alkyne.

Isomeric purity HPLC resolution Peptide labeling Nucleotide labeling

CuAAC vs. DBCO Click Chemistry for Live Cells

TAMRA-PEG3-Alkyne relies on copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. This is a fundamental differentiator from copper-free alternatives like TAMRA-DBCO. The need for a copper catalyst, typically Cu(I), in CuAAC precludes its use in live-cell applications due to copper's cytotoxicity, which can damage fluorescent proteins and enzymes . In contrast, the strained alkyne DBCO reacts spontaneously with azides via strain-promoted alkyne-azide cycloaddition (SPAAC), making TAMRA-DBCO suitable for labeling live cells and organisms where copper toxicity is a concern .

Bioorthogonal chemistry CuAAC SPAAC Live-cell imaging

Brightness: TAMRA vs. BDP TMR Dye

While TAMRA is a robust and photostable dye, its fluorescence quantum yield (Φ ~0.1 ) is moderate. For applications where ultimate signal brightness is the primary concern, alternative fluorophores exist. For instance, the BDP TMR alkyne is a fluorophore for the TAMRA channel that is reported to be 'much brighter than TAMRA' due to its higher quantum yield [1]. This comparison is critical for users pushing the limits of detection sensitivity, such as in single-molecule imaging or assays with low-abundance targets.

Quantum yield Brightness Sensitivity

TAMRA-PEG3-Alkyne Application Scenarios


FRET and Molecular Interaction Assays

The combination of a TAMRA fluorophore, which is a well-established FRET acceptor, and a PEG3 spacer of moderate length makes TAMRA-PEG3-Alkyne highly suitable for Fluorescence Resonance Energy Transfer (FRET) applications. The PEG3 linker provides enough separation to reduce steric hindrance between the dye and the labeled biomolecule, while its short length maintains the necessary proximity for efficient energy transfer [1]. This has been demonstrated in studies where TAMRA-labeled probes serve as effective FRET acceptors for polyfluorene-based sensing platforms [2].

Fixed-Cell and Tissue Labeling for Microscopy

TAMRA-PEG3-Alkyne is an excellent choice for labeling fixed, non-living specimens for fluorescence microscopy. The superior photostability of the TAMRA core, compared to dyes like Cy3B [1], ensures that signal intensity is maintained during extended illumination, which is crucial for acquiring high-resolution z-stacks or time-lapse images of fixed samples. Furthermore, the pH insensitivity of the rhodamine core (stable from pH 4-9) [2] guarantees consistent fluorescence intensity across different subcellular environments and buffer conditions, unlike pH-sensitive alternatives such as FAM.

Conjugation to Purified Biomolecules in Solution

This compound is optimized for the 'click chemistry' labeling of azide-functionalized biomolecules in vitro. The terminal alkyne group enables efficient CuAAC conjugation [1]. The PEG3 spacer is a critical design feature for these applications; it enhances the aqueous solubility of the dye compared to non-PEGylated TAMRA-alkynes [2], facilitating reactions in buffer conditions that better preserve biomolecule structure. It also reduces steric hindrance, which can improve labeling efficiency of sensitive or hard-to-reach functional groups on large proteins or complex oligonucleotide structures [2].

Fluorescent Sensor and Nanomaterial Development

The 'clickable' nature of TAMRA-PEG3-Alkyne allows for its precise, covalent attachment to a wide array of azide-modified scaffolds. This has been successfully demonstrated in the functionalization of polyfluorene nanowires, where TAMRA was immobilized to create a FRET-based sensing platform [1]. The PEG3 spacer's ability to minimize dye-surface interactions is key to maintaining the TAMRA's fluorescent properties upon immobilization. This makes the probe a versatile building block for constructing more complex, fluorescence-based diagnostic tools and functionalized materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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